N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone derivative characterized by a morpholine ring at position 6, a 2-phenylethyl substituent at position 3, and a sulfanyl-linked acetamide group at position 2 with a cyclohexyl moiety on the acetamide nitrogen. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The morpholine ring contributes to solubility and hydrogen-bonding capacity, while the 2-phenylethyl group may influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-cyclohexyl-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3S/c33-26(29-22-9-5-2-6-10-22)20-36-28-30-25-12-11-23(31-15-17-35-18-16-31)19-24(25)27(34)32(28)14-13-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22H,2,5-6,9-10,13-18,20H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPNVSBPMQPLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations:
Substituent Diversity : The target compound’s 2-phenylethyl group at position 3 contrasts with sulfonamide (e.g., 4-sulfamoylphenyl in ), chloro (e.g., 4-chlorophenyl in ), or methyl groups in analogues. These substitutions modulate electronic effects and steric bulk, influencing receptor binding and metabolic stability.
Morpholine vs.
Acetamide Modifications : The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., phenyl in or 3-chloro-2-methylphenyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
Bioactivity and Structure-Activity Relationships (SAR)
While specific bioactivity data for the target compound are unavailable, insights can be extrapolated from analogues:
- Anticancer Potential: Compounds with sulfonamide groups (e.g., ) exhibit cytotoxicity via topoisomerase inhibition, suggesting the target’s morpholine and sulfanyl groups may target similar pathways .
- Antimicrobial Activity : Chloro-substituted derivatives (e.g., ) show enhanced Gram-positive bacterial inhibition, implying that the target’s 2-phenylethyl group might reduce polarity, favoring Gram-negative activity .
- Metabolic Stability : Cyclohexyl groups in the acetamide moiety may reduce oxidative metabolism compared to aromatic substituents, prolonging half-life .
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